Cas no 1357945-39-1 (3-bromo-5-methoxy-1H-pyrazolo3,4-cpyridine)

3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound featuring a pyrazolopyridine core substituted with bromine and methoxy functional groups. This structure imparts versatility in medicinal chemistry and pharmaceutical research, serving as a valuable intermediate for the synthesis of biologically active molecules. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the methoxy group contributes to electronic modulation and solubility. Its rigid fused-ring system offers stability and potential for targeted interactions in drug design. This compound is particularly useful in the development of kinase inhibitors and other therapeutic agents, making it a key building block in synthetic organic chemistry.
3-bromo-5-methoxy-1H-pyrazolo3,4-cpyridine structure
1357945-39-1 structure
商品名:3-bromo-5-methoxy-1H-pyrazolo3,4-cpyridine
CAS番号:1357945-39-1
MF:C7H6BrN3O
メガワット:228.046040058136
MDL:MFCD22380460
CID:1239028
PubChem ID:97046710

3-bromo-5-methoxy-1H-pyrazolo3,4-cpyridine 化学的及び物理的性質

名前と識別子

    • 3-bromo-5-methoxy-1h-pyrazolo[3,4-c]pyridine
    • 1357945-39-1
    • 3-Bromo-5-methoxy-2H-pyrazolo[3,4-c]pyridine
    • CS-0445440
    • DTXSID201247413
    • 1H-Pyrazolo[3,4-c]pyridine, 3-bromo-5-methoxy-
    • 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine, AldrichCPR
    • MFCD22380460
    • 3-bromo-5-methoxy-1H-pyrazolo3,4-cpyridine
    • MDL: MFCD22380460
    • インチ: InChI=1S/C7H6BrN3O/c1-12-6-2-4-5(3-9-6)10-11-7(4)8/h2-3H,1H3,(H,10,11)
    • InChIKey: IVAIJSPCHCHDKO-UHFFFAOYSA-N
    • ほほえんだ: COC1=NC=C2C(=C1)C(=NN2)Br

計算された属性

  • せいみつぶんしりょう: 226.96942g/mol
  • どういたいしつりょう: 226.96942g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

3-bromo-5-methoxy-1H-pyrazolo3,4-cpyridine セキュリティ情報

  • 危険カテゴリコード: 22
  • 危険物標識: Xn

3-bromo-5-methoxy-1H-pyrazolo3,4-cpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B421913-5mg
3-bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine
1357945-39-1
5mg
$ 50.00 2022-06-07
TRC
B421913-10mg
3-bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine
1357945-39-1
10mg
$ 70.00 2022-06-07
TRC
B421913-50mg
3-bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine
1357945-39-1
50mg
$ 295.00 2022-06-07
Alichem
A029198734-250mg
3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine
1357945-39-1 95%
250mg
497.20 USD 2021-06-01
Alichem
A029198734-1g
3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine
1357945-39-1 95%
1g
1,106.42 USD 2021-06-01
Cooke Chemical
LN8708357-1g
3-Bromo-5-methoxy-1H-pyrazolo[3
1357945-39-1 4-c]pyridine
1g
RMB 5700.80 2025-02-20
Matrix Scientific
189042-5g
3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine
1357945-39-1
5g
$3736.00 2023-09-07
Chemenu
CM111714-1g
3-bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine
1357945-39-1 95%
1g
$*** 2023-03-30
Matrix Scientific
189042-1g
3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine
1357945-39-1
1g
$1246.00 2023-09-07
Matrix Scientific
189042-500mg
3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine
1357945-39-1
500mg
$750.00 2023-09-07

3-bromo-5-methoxy-1H-pyrazolo3,4-cpyridine 関連文献

3-bromo-5-methoxy-1H-pyrazolo3,4-cpyridineに関する追加情報

3-Bromo-5-Methoxy-1H-Pyrazolo[3,4-c]Pyridine: A Comprehensive Overview

The compound with CAS No. 1357945-39-1, known as 3-bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazolopyridines, which are heterocyclic compounds characterized by a fused pyrazole and pyridine ring system. The presence of a bromine atom at the 3-position and a methoxy group at the 5-position introduces unique electronic and steric properties, making this compound a valuable substrate for further chemical modifications and biological studies.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 3-bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production of this compound. These methods not only enhance the yield but also minimize the use of hazardous reagents, aligning with the principles of green chemistry. The ability to synthesize this compound in high purity has facilitated its application in diverse research areas.

The structural features of 3-bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine make it an intriguing candidate for exploring its pharmacological properties. Studies have shown that this compound exhibits potential as a modulator of various biological targets, including kinases and ion channels. For instance, recent research has highlighted its ability to inhibit certain protein kinases involved in cellular signaling pathways, suggesting its potential as a lead compound for anti-cancer drug development. Furthermore, the methoxy group at the 5-position contributes to increased lipophilicity, enhancing its bioavailability when administered in vivo.

In addition to its pharmacological applications, 3-bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine has found utility in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Researchers have explored its ability to act as an electron-deficient acceptor material in organic photovoltaic devices, demonstrating improved charge transport properties compared to traditional materials.

The versatility of 3-bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine extends to its role as an intermediate in the synthesis of more complex heterocyclic compounds. By leveraging its reactivity at the brominated position, chemists can perform nucleophilic substitutions or coupling reactions to introduce diverse functional groups. This capability underscores its importance as a building block in medicinal chemistry and combinatorial library design.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of 3-bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine. These tools provide critical insights into the molecule's conformational flexibility and stability under various conditions.

In conclusion, 3-bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine stands out as a multifaceted compound with applications spanning drug discovery, materials science, and chemical synthesis. Its unique structural features and reactivity make it a valuable asset for researchers across disciplines. As ongoing studies continue to uncover new facets of its properties and potential uses, this compound is poised to play an increasingly significant role in advancing scientific innovation.

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